2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide
CAS No.: 1396677-00-1
VCID: VC7231774
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.314
* For research use only. Not for human or veterinary use.

Description |
2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide is an organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. The compound features a bromine atom, diisopropylamino group, and a methoxy group attached to a benzamide backbone, which contribute to its chemical reactivity and biological activity. Synthesis MethodsThe synthesis of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide typically involves several steps:
Biological ActivityResearch indicates that compounds similar to 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide may exhibit various biological activities, including:
The specific biological activity of this compound would depend on its interactions with various biological targets. ApplicationsThe potential applications of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide include:
Comparison with Similar CompoundsThe uniqueness of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-y)-5-methoxybenzamide lies in its specific combination of substituents, which impart distinct chemical and biological properties compared to similar compounds.
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1396677-00-1 | |||||||||||||||
Product Name | 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide | |||||||||||||||
Molecular Formula | C18H25BrN2O2 | |||||||||||||||
Molecular Weight | 381.314 | |||||||||||||||
IUPAC Name | 2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-methoxybenzamide | |||||||||||||||
Standard InChI | InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22) | |||||||||||||||
Standard InChIKey | GTFOMMFAZGDQFU-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 71792461 | |||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume